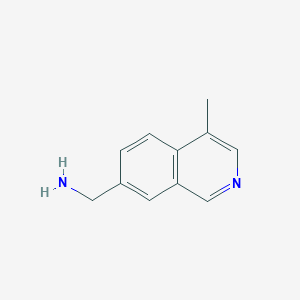
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate typically involves the reaction of (S)-2-isopropylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide can yield a methoxy derivative.
科学的研究の応用
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand that binds to specific proteins or enzymes, altering their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex .
類似化合物との比較
Similar Compounds
- tert-Butyl (S)-2-methylpyrrolidine-1-carboxylate
- tert-Butyl (S)-2-ethylpyrrolidine-1-carboxylate
- tert-Butyl (S)-2-propylpyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (S)-2-isopropylpyrrolidine-1-carboxylate is unique due to the presence of the isopropyl group, which provides a distinct steric and electronic environment compared to its analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
tert-butyl (2S)-2-propan-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9(2)10-7-6-8-13(10)11(14)15-12(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1 |
InChIキー |
JIQIYRNJTWFMBB-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@@H]1CCCN1C(=O)OC(C)(C)C |
正規SMILES |
CC(C)C1CCCN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
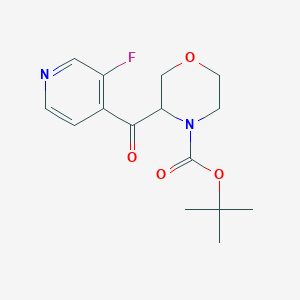
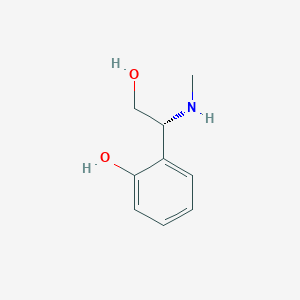
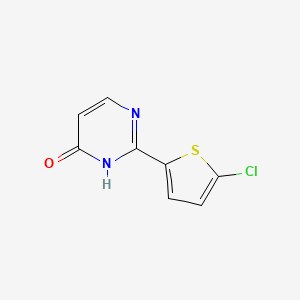

![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
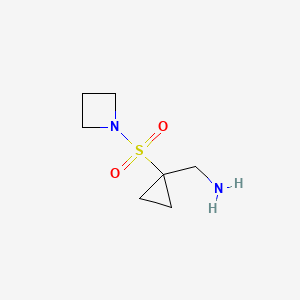
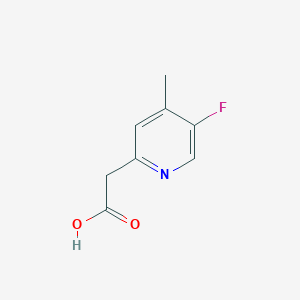
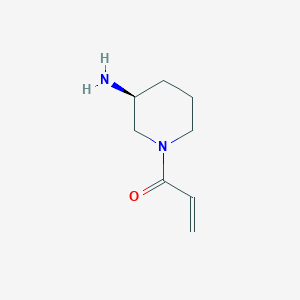
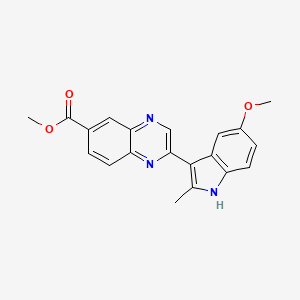
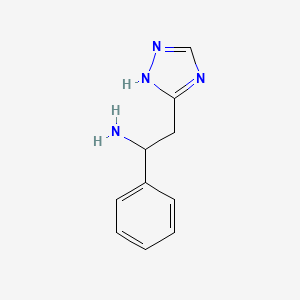
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
